(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol
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Overview
Description
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-ethylphenyl group and a 5-methylisoxazole moiety attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 4-Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the isoxazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Addition of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Isoxazole Precursors: Using automated reactors for the cycloaddition reactions.
Catalytic Alkylation: Employing high-efficiency catalysts to introduce the 4-ethylphenyl group.
Reduction Process: Utilizing industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated isoxazoles, amine derivatives.
Scientific Research Applications
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
(2,4-Dimethylphenyl)methanol: Similar structure but with different substituents on the phenyl ring.
1-(2,6-Dimethylphenyl)ethan-1-ol: Another related compound with variations in the alkyl groups attached to the phenyl ring.
9-Anthracenemethanol: A structurally different compound but with similar functional groups.
Uniqueness: (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is unique due to its specific combination of the isoxazole ring and the 4-ethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
LCXNPSAJWDXJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2CO)C |
Origin of Product |
United States |
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